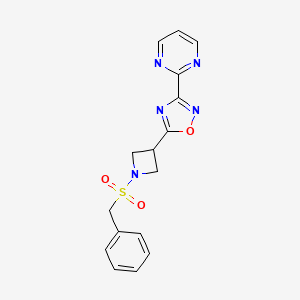
5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, also known as BSAPO, is a molecule that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BSAPO is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of azetidinone derivatives and related compounds. For instance, Prajapati and Thakur synthesized novel azetidinones that demonstrated antibacterial and antifungal activities (Sanjay D. Prajapati & M. Thakur, 2014). Patel et al. also reported the synthesis of 1,3,4-oxadiazoles with benzothiazole moieties showing promising activity against Escherichia coli, and compounds bearing triazole and morpholine showed notable antitubercular activity (N. Patel et al., 2013).
Anticancer Applications
In addition to antimicrobial activity, some derivatives have been explored for anticancer applications. Redda and Gangapuram synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents, highlighting the significance of the 1,3,4-oxadiazole moiety in contributing to anticancer activity (K. Redda & Madhavi Gangapuram, 2007).
Enzyme Inhibition
The synthesized compounds have also been evaluated for their ability to inhibit enzymes. Khalid et al. investigated compounds for butyrylcholinesterase (BChE) enzyme inhibition, showing the potential for therapeutic applications in neurodegenerative diseases (H. Khalid et al., 2016).
Corrosion Inhibition
Azetidinone and oxadiazole derivatives have been assessed for their corrosion inhibition properties, demonstrating the versatility of these compounds beyond biomedical applications. Ammal et al. studied the effect of substitution on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, indicating their potential in materials science (P. Ammal et al., 2018).
特性
IUPAC Name |
5-(1-benzylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-25(23,11-12-5-2-1-3-6-12)21-9-13(10-21)16-19-15(20-24-16)14-17-7-4-8-18-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFDARWHRZKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)


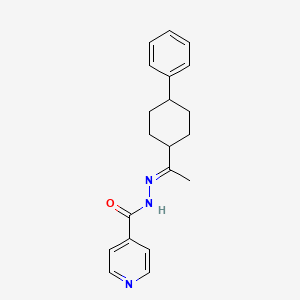
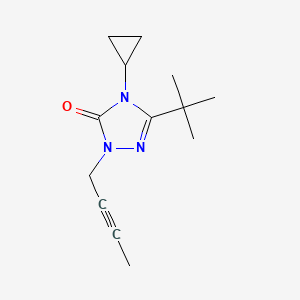
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
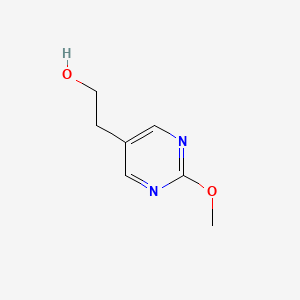
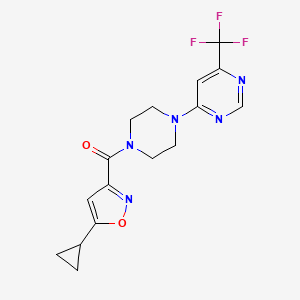
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)
![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)